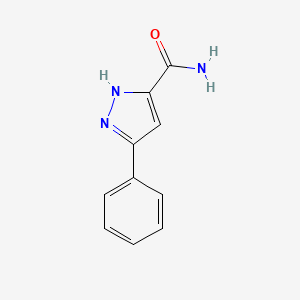

3-Phenyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLHZAESSFKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 1h Pyrazole 5 Carboxamide

Established Synthetic Routes to the 1H-Pyrazole-5-carboxamide Core

The formation of the pyrazole (B372694) ring is a cornerstone of the synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide. Various established methods have been developed, with cyclocondensation and multi-component reactions being particularly prominent.

Cyclocondensation Reactions Employing Phenylhydrazine (B124118) and Related Substrates

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring. This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of this compound, this typically involves the reaction of a 1,3-dicarbonyl compound with phenylhydrazine. mdpi.comnih.gov The reaction can proceed through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com

The choice of the 1,3-dicarbonyl substrate is critical for determining the final substitution pattern of the pyrazole ring. For the synthesis of this compound, a 1,3-dicarbonyl compound with a phenyl group at one of the carbonyl carbons and a precursor to the carboxamide group at the other is required. For instance, the reaction of a β-ketoester, where the keto group is part of a benzoyl moiety, with phenylhydrazine can lead to the formation of a 3-phenyl-1H-pyrazole-5-carboxylate, a direct precursor to the target carboxamide.

A variety of substrates can be utilized in these cyclocondensation reactions, including:

1,3-Diketones : The reaction of nonsymmetrical 1,3-diketones with monosubstituted hydrazines can lead to a mixture of two regioisomeric pyrazoles. mdpi.com

α,β-Unsaturated Ketones : These substrates react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.com

Acetylenic Ketones : The reaction of diacetylene ketones with phenylhydrazine can also yield pyrazole derivatives. nih.gov

The reaction conditions for these cyclocondensations can be varied, with some syntheses being carried out at room temperature in solvents like N,N-dimethylacetamide, while others may require heating. mdpi.com Microwave irradiation has also been employed to accelerate the synthesis of pyrazole derivatives. mdpi.com

Multi-Component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions often proceed by the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation. beilstein-journals.orgnih.gov

One common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (such as a β-ketoester), and a hydrazine. nih.gov For the synthesis of this compound, benzaldehyde (B42025) could be used as the aldehyde component.

Another MCR approach involves the coupling of alkynes, nitriles, and a nitrogen source. For example, a formal [2+2+1] multicomponent synthesis of pyrazoles has been reported via the oxidation-induced N–N bond coupling of intermediates formed from alkynes, nitriles, and a titanium imido complex. nih.gov

The key advantages of MCRs include operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening. nih.gov

Functional Group Transformations for Carboxamide Moiety Formation

Once the pyrazole core with a suitable precursor functional group at the 5-position is synthesized, the next critical step is the formation of the carboxamide moiety.

Conversion of Carboxylic Acids to Amides

A common and versatile method for the formation of the carboxamide group is the coupling of a pyrazole-5-carboxylic acid with an appropriate amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. nih.govtandfonline.com

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. jst.go.jp Other modern coupling agents like T3P (propane phosphonic acid anhydride) have also been shown to be efficient for acid-amine coupling in the synthesis of N-pyridinylpyrazole-4-carboxamides. ijsrch.com

The general reaction scheme involves the activation of the pyrazole-5-carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond. The choice of amine determines the substituent on the nitrogen atom of the carboxamide.

| Starting Material | Reagents | Product | Reference |

| Pyrazole-5-carboxylic acid | Amine, Coupling Agent (e.g., DCC, T3P) | Pyrazole-5-carboxamide | jst.go.jpijsrch.com |

| Pyrazole-5-carbonyl chloride | Amine | Pyrazole-5-carboxamide | nih.govtandfonline.com |

Alternatively, the pyrazole-5-carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting pyrazole-5-carbonyl chloride can then readily react with an amine to yield the desired carboxamide. nih.govtandfonline.com

Transamidation Reactions

Transamidation, the exchange of the amino group of an amide with another amine, represents a less common but potentially useful method for the synthesis of pyrazole carboxamides. This approach avoids the need for the preparation and isolation of the corresponding carboxylic acid. nih.gov

Transamidation reactions can be catalyzed by various reagents, including Lewis acids, Brønsted acids, and transition metals. For example, iron(III) salts in the presence of water have been shown to catalyze the transamidation of carboxamides. nih.gov Organocatalysts like L-proline have also been employed for this transformation. nih.gov

While direct examples of transamidation for the synthesis of this compound are not extensively reported in the provided context, the general principles of these reactions suggest their potential applicability. A pre-existing pyrazole-5-carboxamide could be reacted with a different amine under suitable catalytic conditions to generate a new carboxamide derivative.

Regioselectivity and Stereochemical Control in Pyrazole Carboxamide Formation

When synthesizing substituted pyrazoles from unsymmetrical starting materials, controlling the regioselectivity of the reaction is a critical challenge.

In the context of the Knorr synthesis, the reaction of a non-symmetrical 1,3-diketone with a monosubstituted hydrazine can lead to the formation of two possible regioisomers. mdpi.com The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent. rsc.org

For instance, in the reaction of 1,3-diketones bearing a trifluoromethyl group with arylhydrazines, the reaction often proceeds with high regioselectivity. nih.gov The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.

In multi-component reactions, regioselectivity can also be a significant consideration. For example, a one-pot synthesis of 1,3-substituted pyrazoles via carbonylative Heck coupling and subsequent cyclization with hydrazines can lead to the formation of minor amounts of the 1,5-substituted regioisomer. beilstein-journals.org

Stereochemical control is generally not a factor in the formation of the aromatic pyrazole ring itself. However, if chiral centers are present in the substituents of the starting materials or are introduced during the synthesis, then controlling the stereochemistry becomes important. For instance, the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereoselectivity can be switched by the presence or absence of a silver carbonate catalyst. nih.gov While this example pertains to the N-functionalization of the pyrazole ring, it highlights that stereochemical control is an achievable goal in pyrazole chemistry.

Optimized and Green Synthetic Protocols for this compound Derivatives

The development of optimized and environmentally benign synthetic methods is a cornerstone of modern medicinal chemistry. For the synthesis of this compound and its derivatives, significant efforts have been directed towards improving reaction efficiency, reducing waste, and minimizing reaction times through innovative techniques such as microwave-assisted synthesis and advanced catalytic systems.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. nih.govdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.tr

The application of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve yields. nih.gov For instance, in a one-pot synthesis of 4-arylidenepyrazolone derivatives, the reaction efficiency was found to be highly dependent on the microwave oven's power, with optimal yields achieved at 420 W for 10 minutes. nih.gov This method tolerates a variety of functional groups on the aryl ring, including halogens, nitro groups, and alkoxy moieties, demonstrating its broad applicability. nih.gov

In another example, novel bis-pyrazole analogues were synthesized by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine, and water at room temperature for 20 minutes. dergipark.org.tr Similarly, 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles were produced in high yields (82-96%) by subjecting a mixture of enones and semicarbazide hydrochloride to microwave irradiation (100 W) at 70°C for just 4 minutes. dergipark.org.tr These examples underscore the potential of microwave-assisted techniques to create pyrazole-based carboxamides efficiently.

| Derivative Type | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Arylidenepyrazolone | Ethyl acetoacetate (B1235776), Hydrazine derivative, Aryl aldehyde | 420 W | 10 min | 51-98% | nih.gov |

| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Enones, Semicarbazide hydrochloride | 100 W, 70°C | 4 min | 82-96% | dergipark.org.tr |

| 1,3,4-Triaryl-5-N-arylpyrazole-carboxamides | Nitrilimines, 5-Arylidene-2-arylimino-4-thiazolidinones | 130°C | 15 min | Not specified | dergipark.org.tr |

| Bis-pyrazole analogues | Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | 300 MW | 20 min | Not specified | dergipark.org.tr |

Catalytic Approaches and Mechanistic Insights into Catalyst Role

Catalysis plays a pivotal role in the synthesis of pyrazole carboxamides, offering pathways to higher yields, improved selectivity, and milder reaction conditions. Various catalysts, from simple bases to complex transition metal systems, have been employed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the arylation of pyrazole rings. For example, an unsubstituted pyrazole-thiophene amide was arylated using a Pd(0) catalyst in the presence of tripotassium phosphate (B84403) (K3PO4) as a base and 1,4-dioxane as a solvent, yielding the desired products in moderate to good yields (66–81%). mdpi.com The catalyst, typically a palladium(0) complex, facilitates the formation of a new carbon-carbon bond between the pyrazole ring and an aryl boronic acid. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst.

In other approaches, nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine, producing 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yield (95%). nih.gov The high surface area and Lewis acidity of the nano-catalyst are believed to be key to its high efficiency. Similarly, Ceric Ammonium Nitrate (CAN) has been used to catalyze the synthesis of pyrazolone derivatives through a tandem Knoevenagel–Michael reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes in water. ijpsr.com

The choice of catalyst can also influence the regioselectivity of a reaction. For instance, the C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one can be selectively achieved using calcium hydroxide (B78521), which acts as a base to trap the liberated hydrogen chloride, keeping the reaction medium basic and favoring acylation at the C4 position. rsc.org

| Reaction Type | Catalyst/Base | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(0) / K3PO4 | 1,4-Dioxane | Arylation of pyrazole ring | 66-81% | mdpi.com |

| Amide Synthesis | TiCl4 / Pyridine | Pyridine | Amide bond formation | 12% | mdpi.com |

| Condensation | nano-ZnO | Not specified | Efficient synthesis of pyrazol-5-ol intermediate | 95% | nih.gov |

| Knoevenagel–Michael Reaction | Ceric Ammonium Nitrate (CAN) | Water | Tandem reaction for pyrazolone synthesis | Not specified | ijpsr.com |

| C-Acylation | Ca(OH)2 | 1,4-Dioxane | Regioselective acylation at C4 | Not specified | rsc.org |

Synthesis of Key Intermediates and Precursors for this compound Analogs

The synthesis of diverse this compound analogs relies on the efficient preparation of key intermediates and precursors. The foundational 3-phenyl-1H-pyrazole core is commonly synthesized from acetophenone (B1666503) and hydrazine via a two-step process involving a Knoevenagel condensation followed by a cyclization reaction, with optimized total yields reaching up to 80%. atlantis-press.comatlantis-press.com

A crucial precursor for the carboxamide functionality is an ester-substituted pyrazole, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This intermediate can be prepared in a one-pot reaction by refluxing phenylhydrazine with dimethylacetylene dicarboxylate (DMAD). mdpi.com This ester can then be converted to the corresponding carboxamide through amidation.

For more complex analogs, multi-step synthetic routes are required. For example, a common intermediate for a series of 1H-pyrazole-3-carboxamide derivatives can be prepared through a sequence involving alkylation, reduction of a nitro group, and acylation. jst.go.jp The reduction of the nitro group to an amine is a critical step, which can be achieved in high yield using hydrazine hydrate (B1144303) in the presence of an iron(III) oxide hydroxide (FeO(OH)/C) catalyst. jst.go.jp This amine-functionalized pyrazole is a versatile intermediate that can be further modified. For instance, it can be reacted with isocyanates to form urea (B33335) derivatives or acylated with carboxylic acids using condensing agents like 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt). jst.go.jpresearchgate.net

Another important class of precursors are 1,3-diketones and their equivalents. The reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide, followed by dehydration, provides a route to 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. nih.gov Similarly, the condensation of ethyl acetoacetate with phenylhydrazine is a classic and effective method for producing pyrazolone intermediates. nih.govijpsr.com These varied synthetic strategies for key intermediates provide the necessary foundation for creating a wide array of this compound analogs for further investigation. nih.gov

Rational Design and Structural Modification Research of 3 Phenyl 1h Pyrazole 5 Carboxamide Derivatives

Design Principles for Novel Pyrazole (B372694) Carboxamide Scaffolds

The discovery of new lead compounds based on the pyrazole carboxamide core is often guided by established medicinal chemistry principles. These strategies aim to explore new chemical space, enhance target affinity, and improve drug-like properties by systematically altering the molecular framework.

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to identify novel molecular frameworks with similar biological activities but potentially improved properties. nih.govresearchgate.net Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing desired biological or physical characteristics without making major structural changes. researchgate.netresearchgate.net This can lead to reduced toxicity, altered bioavailability, or modified activity of a lead compound. researchgate.net

Scaffold hopping is a more significant evolution of this concept, where the central core or framework of a molecule is replaced with a topologically different scaffold, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.govacs.org This approach is invaluable for moving into novel chemical space, overcoming patent limitations, and improving synthetic accessibility. nih.govresearchgate.net

In the context of pyrazole carboxamides, these strategies have been successfully applied. For example, bioisosteric replacement of a sulfone group with an amide has proven to be a successful approach in the search for new nematicides, demonstrating the interchangeability of these functionalities to yield highly active analogs. acs.org The exploration of different heterocyclic cores to replace the pyrazole ring or the modification of the carboxamide linker are common scaffold hopping techniques. acs.org Computational methods that analyze molecular shape and electronic properties are often employed to identify suitable bioisosteres and novel scaffolds that maintain the necessary interactions with the biological target. researchgate.netresearchgate.net

Molecular hybridization is a rational design strategy that involves combining two or more distinct pharmacophores or structural motifs from different bioactive molecules into a single hybrid compound. The goal is to create a new chemical entity with enhanced affinity, improved selectivity, or a dual mode of action by integrating the key features of the parent molecules.

This approach has been effectively used in the design of novel pyrazole derivatives. For instance, a hybrid scaffold was developed by substituting a 3-naphthyl pyrazole with a pyrazoline or isoxazoline (B3343090) ring at position 3. nih.gov This strategy aimed to generate new derivatives with potential antioxidant and 15-Lipoxygenase inhibitory activities by merging the structural features of pyrazole with other biologically active heterocyclic rings. nih.gov The resulting hybrid molecules are then evaluated to determine if the combination of pharmacophores leads to synergistic effects or a desired polypharmacological profile.

Synthesis of Diversified 3-Phenyl-1H-pyrazole-5-carboxamide Derivative Libraries

The generation of a diverse library of derivatives is essential for exploring structure-activity relationships. The synthesis of 3-phenyl-1H-pyrazole-5-carboxamides typically begins with the construction of the core pyrazole ring, followed by the introduction of the carboxamide functionality and other desired substituents.

A common synthetic route involves the reaction of a β-ketoester with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring. For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate can be synthesized from a suitable precursor and hydrazine hydrate. mdpi.com This pyrazole carboxylate ester serves as a key intermediate. The carboxylic acid can be obtained via hydrolysis, often using a base like lithium hydroxide (B78521) (LiOH). mdpi.com

The final step is the formation of the amide bond. The pyrazole carboxylic acid is coupled with a diverse range of primary or secondary amines to produce the desired carboxamide derivatives. researchgate.net This amidation can be achieved using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with the amine. researchgate.net The diversity of the library is generated by using a wide array of substituted anilines or other amines in this final coupling step. researchgate.netnih.gov It has been noted that steric effects from bulky groups on either the pyrazole or the amine can negatively impact the reaction yield. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Pyrazole Carboxamide Analogs

SAR studies are fundamental to understanding how specific structural features of the this compound scaffold influence its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key determinants for molecular recognition and efficacy. nih.govresearchgate.net

The nature and position of substituents on both the phenyl and pyrazole rings, as well as modifications to the amide linker, have profound effects on biological activity.

Substitution on the Pyrazole Ring: Modifications at positions 1, 3, and 4 of the pyrazole ring are critical. N-substitution on the pyrazole ring can significantly alter activity. For instance, in a study of meprin inhibitors, the introduction of a phenyl group at the N-1 position of a 3,5-diphenylpyrazole (B73989) resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog. nih.gov The electronic nature of substituents also plays a key role; electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.gov

Substitution on the Phenyl Ring: The substitution pattern on the 3-phenyl ring is a major determinant of potency and selectivity. In the development of antidiabetic agents, a thorough SAR study of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides revealed specific substitution patterns that enhanced glucose-stimulated insulin (B600854) secretion. nih.gov Similarly, for factor XIa inhibitors, placing a 3-chlorophenyl group at the C5 position of the pyrazole ring was a key step in developing a potent lead compound. mdpi.com

Amide Moiety Modification: The amide portion of the molecule is often crucial for interaction with the target protein, typically through hydrogen bonding. The N-hydrogens in the core architecture of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were found to be necessary for their antidiabetic activity. nih.gov The groups attached to the amide nitrogen can explore different pockets of a binding site, and their optimization is a key part of the lead development process.

The following table summarizes representative SAR findings for pyrazole derivatives, illustrating the impact of substitutions on inhibitory activity against the metalloprotease meprin α.

| Compound | R1 | R2 | R3 | Inhibition of meprin α (IC₅₀ in nM) |

| 7a | H | Phenyl | Phenyl | 23 ± 3 |

| 14a | H | Methyl | Phenyl | 160 ± 30 |

| 14b | H | Benzyl (B1604629) | Phenyl | 530 ± 100 |

| 14c | H | Cyclopentyl | Phenyl | 27 ± 5 |

| 21b | Phenyl | Phenyl | Phenyl | 140 ± 20 |

| Data sourced from a study on pyrazole-based meprin inhibitors. nih.gov |

The steric and electronic properties of substituents dictate not only the reactivity of the molecule during synthesis but also its binding affinity to a biological target.

Steric Effects: The size and shape of substituents can create steric hindrance, which may either prevent or enhance binding. In synthetic chemistry, it has been observed that a phenyl ring on the pyrazole can introduce steric effects that reduce its reactivity. nih.gov In SAR studies, the size of substituents at position 3 of the pyrazole ring was shown to be important; a bulky benzyl group led to a significant decrease in inhibitory activity against meprin α, whereas a cyclopentyl group maintained potency similar to a phenyl group. nih.gov This suggests an optimal size and shape for substituents to fit within the target's binding pocket.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electronic distribution within the pyrazole ring and the entire molecule. nih.gov This affects properties like the acidity of the N-H proton and the molecule's ability to form hydrogen bonds or other electrostatic interactions. nih.gov For example, during Suzuki-Miyaura cross-coupling reactions to synthesize pyrazole derivatives, electron-rich boronic acids were found to give higher yields, highlighting the influence of electronic properties on reactivity. nih.gov In biological systems, electron-withdrawing groups on the pyrazole ring can increase the acidity of the ring proton, potentially altering its interaction with target residues. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and reactivity descriptors, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies (e.g., B3LYP method with various basis sets)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various Pople-style basis sets (e.g., 6-31G*, 6-311++G**) to investigate pyrazole (B372694) carboxamide derivatives. researchgate.netjcsp.org.pknih.govnih.gov

These studies typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. researchgate.netnih.gov From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netiaea.org

For instance, DFT calculations on various pyrazole-carboxamide compounds have been used to explain their electronic and charge transfer properties. researchgate.netjcsp.org.pkiaea.org Analysis of the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively, which is vital for understanding interaction mechanisms. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to compute theoretical absorption spectra (UV-Visible), predicting the wavelengths of maximum absorption (λmax). researchgate.netjcsp.org.pk

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole Carboxamide Derivatives

| Derivative System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Pyrazole-Carboxamide Derivative 1 | B3LYP/6-31G* | -6.21 | -1.89 | 4.32 | researchgate.netjcsp.org.pk |

| Pyrazole-Carboxamide Derivative 2 | B3LYP/6-31G* | -6.54 | -2.33 | 4.21 | researchgate.netjcsp.org.pk |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | B3LYP/6-311++G** | -6.01 | -1.54 | 4.47 | nih.gov |

Note: The data in this table is illustrative, derived from studies on various pyrazole carboxamide derivatives to show typical calculated values. The exact values for 3-Phenyl-1H-pyrazole-5-carboxamide would require specific calculation but are expected to be within a similar range.

Molecular Modeling and Simulation Studies for Ligand-Target Interactions

Understanding how a molecule like this compound interacts with a biological target, such as a protein or enzyme, is paramount for drug discovery. Molecular modeling and simulation techniques are indispensable tools for this purpose.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ajpp.in This method is crucial for predicting the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy. researchgate.netresearchgate.net The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov

Numerous studies have employed molecular docking to investigate the therapeutic potential of pyrazole carboxamide derivatives. For example, derivatives have been docked into the active sites of:

Carbonic Anhydrase (hCA I and hCA II): To explore their potential as inhibitors, revealing key interactions with zinc ions and active site residues. nih.gov

Rearranged during Transfection (RET) Kinase: To understand their role as kinase inhibitors, identifying crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.govnih.gov

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): To evaluate their potential as anti-Alzheimer's agents. researchgate.net

DNA: To investigate their ability to act as DNA-binding agents, a mechanism relevant to anticancer activity. ajpp.in

The results of docking studies guide the design of new analogs by suggesting modifications that could enhance binding affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on Pyrazole Carboxamide Derivatives

| Ligand Class | Protein Target (PDB ID) | Docking Software | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamide sulfonamides | Carbonic Anhydrase I (2CAB) & II (1CA2) | UCSF Chimera, AutoDock Vina | Coordination with Zn2+, H-bonds with Thr199, His94 | nih.gov |

| Pyrazole derivatives | RET Kinase | Not Specified | H-bonds with Ala807, Tyr806; Hydrophobic interactions | nih.govnih.gov |

| Pyrazole carboxamides | MAO-B (2V61), AChE (1EVE) | Not Specified | H-bonds, hydrophobic interactions | researchgate.net |

Molecular Dynamics Simulations for Conformational Ensemble and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the complex and the dynamics of the interactions. nih.govyoutube.com

Typically performed after molecular docking, an MD simulation (often for tens to hundreds of nanoseconds) assesses the stability of the predicted binding pose. nih.govnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms are monitored over time. A stable RMSD value indicates that the system has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and receptor is tracked throughout the simulation. Stable hydrogen bonds are crucial for strong binding. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, breaking it down into components like van der Waals and electrostatic energies. nih.gov

For example, a 100 ns MD simulation of a pyrazole derivative in RET kinase showed that the system reached stability after 20 ns and that key hydrogen bonds observed in docking were maintained, confirming the validity of the binding model. nih.gov Similarly, 50 ns simulations of pyrazole-sulfonamides in carbonic anhydrase receptors confirmed the stability of the docked complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. rsc.orgnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The process involves:

Data Set: Assembling a series of compounds with known biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a model that correlates the descriptors with the activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets.

For instance, a 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) technique was conducted on novel pyrazole carboxamide derivatives to understand their antifungal activity against B. cinerea. rsc.org The resulting model, with good statistical significance (q² = 0.578, r² = 0.850), generated contour maps highlighting regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a clear roadmap for designing more potent analogs. rsc.org Another study developed 2D-QSAR models to predict the anticancer activity of 63 in-house synthesized pyrazole derivatives against seven different cancer cell lines, demonstrating the utility of QSAR in predicting anti-proliferative potential. nih.gov

Theoretical Analysis of Reaction Mechanisms and Transition States

The synthesis of this compound and its derivatives is a subject of significant interest, and computational chemistry provides powerful tools to elucidate the underlying reaction mechanisms and characterize the high-energy transition states involved. Theoretical analyses, often employing Density Functional Theory (DFT), offer a molecular-level understanding that complements experimental findings.

The formation of the pyrazole ring, the core of this compound, typically proceeds through a cyclocondensation reaction. A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the synthesis of related 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones has been studied, providing insights into the acylation process. In these reactions, an enamine intermediate is often formed, which can then proceed through different diastereomeric transition states to yield the final product. rsc.org The relative energies of these transition states, which can be calculated using computational methods, determine the regioselectivity and stereoselectivity of the reaction. rsc.org

In the synthesis of 3-carbonyl-5-phenyl-1H-pyrazole derivatives, a key step is the reaction of a β-keto ester intermediate with hydrazine monohydrate. nih.gov The proposed mechanism for the formation of similar pyrazole-carbothioamides also highlights the key steps of condensation and cyclization. nih.gov Computational studies can model the energy profile of these reaction pathways, identifying the transition state structures and calculating their activation energies. This allows for a prediction of the most favorable reaction pathway.

For example, in the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the choice of the hydrazine (e.g., arylhydrazine hydrochloride vs. the free hydrazine) dictates the resulting regioisomer. acs.org Theoretical analysis can explain this selectivity by examining the stability of the intermediates and the energy barriers of the transition states for the competing pathways. The electronic properties of the substituents on both the dicarbonyl precursor and the hydrazine play a crucial role in influencing the reaction mechanism and the stability of the transition states.

Computational Investigations of Tautomeric Equilibria and Energy Landscapes

Tautomerism is a key phenomenon in pyrazole chemistry, and this compound can exist in different tautomeric forms. researchgate.netresearchgate.net Prototropic tautomerism, involving the migration of a proton, is particularly common in pyrazoles. researchgate.netepfl.ch Computational methods, especially DFT, are instrumental in investigating the tautomeric equilibria by calculating the relative energies and Gibbs free energies of the different tautomers. researchgate.net

For pyrazole derivatives, the position of the substituent can significantly influence the stability of the tautomers. researchgate.net Studies on 5-substituted pyrazoles have shown that electron-donating groups tend to stabilize the N2–H tautomer, whereas electron-withdrawing groups favor the N1–H tautomer. researchgate.net In the case of this compound, the phenyl group at the C3 position and the carboxamide group at the C5 position will influence the electronic distribution within the pyrazole ring and thus the tautomeric preference.

Computational studies can map the potential energy surface of the molecule, revealing the energy landscapes of the different tautomers and the energy barriers for their interconversion. koreascience.kr This provides a detailed picture of the dynamic equilibrium between the tautomeric forms in the gas phase and in different solvents. The relative stability of pyrazole tautomers has been found to be highly dependent on the nature of the substituents. researchgate.net

Below is a table summarizing the calculated energy differences between tautomers for some substituted pyrazoles, illustrating the effect of substituents on tautomeric stability.

| Substituent at C5 | Tautomer 1 | Tautomer 2 | Calculated Energy Difference (kJ mol⁻¹) | More Stable Tautomer | Reference |

| Amino | 3-aminopyrazole | 5-aminopyrazole | 10.7 | 3-aminopyrazole | researchgate.net |

| F | N2-H | N1-H | - | N2-H | researchgate.net |

| OH | N2-H | N1-H | - | N2-H | researchgate.net |

| CFO | N1-H | N2-H | - | N1-H | researchgate.net |

| COOH | N1-H | N2-H | - | N1-H | researchgate.net |

| BH2 | N1-H | N2-H | - | N1-H | researchgate.net |

This table is illustrative and based on general findings for substituted pyrazoles. Specific calculations for this compound would be needed for precise energy values.

Frontier Molecular Orbital (FMO) Theory and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these frontier orbitals in this compound can provide valuable insights into its reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com Computational studies can determine the energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For pyrazole derivatives, FMO analysis has been used to understand their biological activity and reaction mechanisms. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule can identify the most likely sites for electrophilic and nucleophilic attack. For instance, in a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the atomic contributions to the frontier molecular orbitals were calculated to understand its reactivity. researchgate.net

Global chemical reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

The following table presents hypothetical FMO data and global reactivity descriptors for a pyrazole derivative, calculated at a specific level of theory.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

These values are illustrative and would need to be specifically calculated for this compound.

These computational investigations provide a deep understanding of the electronic structure and reactivity of this compound, guiding the design of new derivatives with desired properties and the optimization of synthetic routes.

Mechanistic Studies of Chemical Reactions Involving 3 Phenyl 1h Pyrazole 5 Carboxamide

Elucidation of Specific Reaction Pathways and Intermediates

The synthesis of pyrazole (B372694) derivatives often proceeds through multi-step pathways involving distinct intermediates. One common route to a 3-phenyl-1H-pyrazole core involves the reaction of acetophenone (B1666503) with a hydrazine (B178648), which proceeds through two main steps: a Knoevenagel condensation followed by a cyclization reaction. researchgate.net

In the synthesis of related pyrazoles, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, a proposed mechanism begins with the formation of an arylidene malononitrile (B47326) intermediate (A). This intermediate is generated from the reaction of an aldehyde with malononitrile. Subsequent reaction of intermediate A with phenylhydrazine (B124118) leads to a second key intermediate (B), which then cyclizes to form the final pyrazole product. nih.gov

Another example is the synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. This transformation proceeds from 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones and thiosemicarbazide. The reaction initially forms a 5-hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamide intermediate. nih.gov This intermediate is then subjected to dehydration and removal of the thiocarboxamide group to yield the final pyrazole. nih.gov

More complex, transition-metal-catalyzed reactions also have defined pathways. For instance, the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates using a Rh(III) catalyst is understood to proceed via a C–H activation and cyclization cascade. rsc.org

Table 1: Intermediates in Pyrazole Synthesis

| Final Product Type | Reactants | Key Intermediate(s) | Reference |

|---|---|---|---|

| 3-Phenyl-1H-pyrazole | Acetophenone, Hydrazine | Product of Knoevenagel condensation | researchgate.net |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehydes, Malononitrile, Phenyl hydrazine | Arylidene malononitrile (A); Intermediate (B) | nih.gov |

Kinetic and Thermodynamic Aspects of Pyrazole Carboxamide Reactions

The outcome of pyrazole synthesis can often be directed by either kinetic or thermodynamic control. In the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, a one-pot procedure involving a Sonogashira reaction and subsequent cyclocondensation with hydrazine is under kinetic control. nih.gov To favor the desired product and avoid side reactions like the Glaser homocoupling of the starting alkyne, nonpolar solvents such as hexane (B92381) are employed. nih.gov In contrast, the formation of a 2,5-disubstituted furan (B31954) from the same ketoacetylene intermediate is a thermodynamically controlled process. nih.gov

Similarly, a study on the reaction of methyl 3-bromo-3-nitroacrylate with 3-methyl-1-phenyl-5-pyrazolone found that the formation of trans-isomers of nitrospirocyclopropanecarboxylates is under kinetic control, which aligns with the experimentally obtained products. researchgate.net

Quantum-chemical calculations have been used to quantify the thermodynamic stability of different tautomers. For 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole, the 1H-tautomer was found to be thermodynamically more favorable than the 2H-tautomer by a Gibbs free energy (ΔG) of 1.4 kcal/mol. nih.gov This energy difference corresponds to a calculated tautomer ratio (KT) of 3.87 in the reaction mixture. nih.gov

Catalytic Mechanisms in Synthetic Transformations

Catalysts play a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of pyrazole synthesis.

Nanocatalysis: A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the three-component, one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.govrsc.org The proposed mechanism suggests that the process begins with the interaction between the copper-based nanocatalyst and the oxygen atom of the benzaldehyde (B42025). This interaction creates a more active electrophilic site on the aldehyde, facilitating its subsequent reaction with malononitrile. nih.gov This catalyst is not only efficient, leading to high yields in short reaction times under mild conditions, but it is also reusable for at least four cycles without a significant drop in activity. nih.govrsc.org In a different synthesis, nano-ZnO was shown to be an effective catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yield. nih.gov

Transition Metal Catalysis: Rhodium(III) has been employed to catalyze the [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides. rsc.org This method facilitates a C–H activation/cyclization cascade, providing a divergent route to pyrazolo[1,5-a]quinazolines. rsc.org The one-pot procedure is noted for its high atom economy and tolerance of a broad range of substrates. rsc.org

Table 2: Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Proposed Mechanistic Role | Reference |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | Three-component synthesis of 5-amino-1H-pyrazole-5-carbonitriles | Activation of benzaldehyde by interaction with its oxygen atom | nih.govrsc.org |

| Nano-ZnO | Condensation of ethyl acetoacetate and phenylhydrazine | Catalyzes condensation | nih.gov |

Correlation of Experimental Observations with Theoretical Predictions in Mechanistic Research

The integration of theoretical calculations with experimental results provides a deeper understanding of reaction mechanisms and molecular behavior.

In the study of a 3,5-disubstituted pyrazole derivative, quantum-chemical calculations (DFT) predicted the existence of a tautomeric equilibrium in polar solvents. nih.gov This theoretical finding was subsequently supported by solution-state 1H/13C NMR spectroscopy, which confirmed the presence of the tautomers. nih.gov

Theoretical models have also been used to predict biological interactions. For a series of novel 1H-pyrazole-3-carboxamide derivatives, a DNA minor groove binding model was developed to predict their binding energies. nih.gov Experimental validation through electronic absorption spectroscopy and viscosity measurements confirmed the binding ability of these compounds to DNA. nih.gov The compound with the highest predicted DNA-binding affinity, pym-5, also showed the strongest interaction in experimental assays. nih.gov

Furthermore, computational studies have been instrumental in explaining reaction selectivity. The regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones was investigated using both experimental and theoretical approaches. The regioselectivity was found to depend on the nature of the hydrazine used. Theoretical analysis of the reaction between methyl 3-bromo-3-nitroacrylate and 3-methyl-1-phenyl-5-pyrazolone evaluated the formation barriers and thermodynamic stability of possible isomers. researchgate.net These calculations supported the experimental observation that the reaction is under kinetic control. researchgate.net

Molecular Mechanism Oriented Biological Activity Research Excluding Clinical Data

Investigation of Molecular Targets and Ligand Binding Mechanisms

Derivatives of 3-phenyl-1H-pyrazole-5-carboxamide have been extensively studied for their ability to bind and modulate various molecular targets, including enzymes and receptors. These interactions are fundamental to their observed biological effects.

Enzyme Inhibition Mechanism Studies

The pyrazole-carboxamide core has proven to be a versatile template for designing potent and selective enzyme inhibitors.

Histone Deacetylase (HDAC)

A series of thiol-based histone deacetylase (HDAC) inhibitors incorporating the this compound scaffold as a surface recognition motif have been developed and evaluated. acs.orgnih.gov One particular compound, 15j, demonstrated superior inhibitory activity against total HDACs (IC50 = 0.08µM) compared to the established drug Vorinostat (IC50 = 0.25µM). acs.orgnih.gov Further research into N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives identified a compound (compound 6 in the study) with excellent selective HDAC6 inhibition (IC50 = 4.95 nM) and, notably, the ability to induce HDAC6 degradation (DC50 = 0.96 nM). nih.govnih.gov This dual-action mechanism highlights the potential for developing highly specific modulators of this enzyme class. nih.gov

Carbonic Anhydrase (CA)

Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Studies on sulfonamide-bearing pyrazole-carboxamides revealed varied isoform selectivity. For instance, substitutions on the phenyl ring and the carboxamide nitrogen were found to be critical for potency and selectivity against hCA I, II, IX, and XII. researchgate.net Molecular docking studies of pyrazole-carboxamides carrying a sulfonamide moiety have helped to elucidate the binding interactions within the active sites of hCA I and hCA II, showing that these compounds can achieve low-nanomolar inhibition constants. nih.govresearchgate.net The orientation of phenyl substituents within the active site, interacting with key amino acid residues like Phe131 and Val135, influences the inhibitory strength against different isoforms. nih.gov

Factor Xa (FXa)

The this compound scaffold is a key component in the design of potent, selective, and orally bioavailable inhibitors of blood coagulation Factor Xa. nih.gov For example, DPC423, which incorporates a 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide moiety, is a highly potent FXa inhibitor. nih.gov Fragment-based approaches have utilized 5-phenyl-1H-pyrazole-3-carboxamide derivatives to develop lead compounds with significant FXa inhibitory potency. nih.govnih.gov One such lead compound, 7za, exhibited a Ki of 90.37 nM. nih.govnih.gov Binding mode analysis revealed that specific groups, like the 2-methylcyclopropanecarboxamide (B1330506) of compound 7za, form crucial hydrogen bonds with residues in the FXa backbone, such as Tyr58B and Thr35, anchoring the inhibitor in the active site. nih.govnih.gov

Monoacylglycerol Lipase (B570770) (MAGL)

In the search for selective inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, 1,3,4-substituted pyrazoles have been explored as replacements for other chemical motifs. acs.org Phenyl-substituted pyrazoles were found to be well-tolerated in terms of maintaining potency against MAGL, indicating that the 3-phenyl-pyrazole structure is compatible with the enzyme's active site. acs.org

Succinate (B1194679) Dehydrogenase (SDH)

While direct experimental inhibition data for this compound derivatives against succinate dehydrogenase is limited, theoretical studies have been conducted. Molecular docking simulations were performed to assess the binding affinity of 1,5-diphenyl-pyrazole-3-carboxamide compounds for SDH, suggesting a potential interaction that warrants further experimental investigation. sigmaaldrich.com

| Enzyme Target | Derivative Class | Key Findings | Reported Potency (Example) | Reference |

|---|---|---|---|---|

| Histone Deacetylase (HDAC) | Thiol-based 3-phenyl-1H-pyrazole-5-carboxamides | Inhibits total HDACs; some derivatives show selectivity for HDAC6 and induce its degradation. | IC50 = 0.08 µM (Total HDACs) | acs.orgnih.gov |

| Carbonic Anhydrase (CA) | Sulfonamide-bearing pyrazole-carboxamides | Acts as low-nanomolar inhibitors with varying selectivity for hCA I, II, IX, and XII. | Ki in the range of 61.3–432.8 nM (hCA XII) | researchgate.net |

| Factor Xa | Substituted 1H-pyrazole-5-carboxamides | Potent and selective inhibition; binding involves key hydrogen bonds with the enzyme backbone. | Ki = 90.37 nM | nih.govnih.gov |

| Monoacylglycerol Lipase (MAGL) | Phenyl-substituted pyrazoles | The phenyl-pyrazole scaffold is tolerated for MAGL inhibitory potency. | Data not specified | acs.org |

| Succinate Dehydrogenase (SDH) | 1,5-Diphenyl-pyrazole-3-carboxamides | Potential interaction suggested by theoretical molecular docking studies. | Theoretical binding affinity | sigmaaldrich.com |

Receptor Binding and Modulation Mechanisms

Cannabinoid Receptor type 1 (CB1)

The this compound framework is a well-established scaffold for cannabinoid receptor ligands, particularly antagonists and inverse agonists of the CB1 receptor. Molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have provided insights into the binding mechanism. The carbonyl oxygen of the carboxamide group is proposed to form a critical hydrogen bond with residue K3.28(192) of the CB1 receptor, an interaction believed to be responsible for high-affinity binding and inverse agonist activity. One potent derivative exhibited a Ki of 5.6 nM for the human CB1 receptor and functioned as an inverse agonist. The substituents on the pyrazole (B372694) ring and the carboxamide nitrogen fit into a pocket formed by lipophilic residues, further contributing to binding affinity and selectivity.

Farnesoid X Receptor (FXR)

Currently, there is no publicly available research data detailing the investigation of this compound derivatives as modulators of the Farnesoid X Receptor.

| Receptor Target | Derivative Class | Key Findings | Reported Affinity (Example) | Reference |

|---|---|---|---|---|

| Cannabinoid Receptor type 1 (CB1) | Substituted 1-aryl-pyrazole-3-carboxamides | Acts as high-affinity inverse agonists; H-bond with K3.28(192) is crucial for binding. | Ki = 5.6 nM |

Nucleic Acid Interaction Research

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA, suggesting a mechanism of action relevant to their anticancer properties that is distinct from kinase inhibition. nih.gov Studies involving molecular docking, spectroscopy, and viscosity measurements indicate that these compounds can bind to the minor groove of DNA. nih.gov

One derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5), was identified with a high DNA-binding affinity (K = 1.06 × 105 M−1). nih.gov This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA complex and induce conformational changes. nih.gov Furthermore, this compound demonstrated the ability to induce cleavage of supercoiled plasmid pBR322 DNA, indicating a potential DNA-damaging mechanism. nih.gov The binding is thought to be stabilized by a combination of factors, including π-stacking interactions between the benzene (B151609) ring and DNA bases, favorable interactions of a protonated piperazine (B1678402) ring with the electronegative phosphate (B84403) backbone, and potential hydrogen bonds from the urea (B33335) group.

Cellular Pathway Modulation Research

The biological effects of this compound derivatives are often the result of their ability to modulate complex cellular signaling pathways.

PDX-1 Activation and MG53 Suppression

A study on a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides identified a compound that acts as a bifunctional antidiabetic agent. nih.gov This compound was found to increase glucose-stimulated insulin (B600854) secretion through the activation of the upstream effector of Pancreatic and Duodenal Homeobox 1 (PDX-1). nih.gov Simultaneously, it enhanced glucose uptake in myotube cells by suppressing Mitsugumin 53 (MG53), an E3 ligase that promotes the ubiquitination and degradation of Insulin Receptor Substrate 1 (IRS-1).

TCA Cycle and Oxidative Phosphorylation

While direct, extensive studies on the modulation of the TCA cycle and oxidative phosphorylation by this specific compound class are not widely reported, related metabolic effects have been observed. Derivatives of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide have been identified as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov PKM2 is a critical enzyme in glycolysis, and its activation can modulate the metabolic shift known as the Warburg effect, thereby influencing the flux of metabolites into the TCA cycle. This suggests an indirect mechanism by which these compounds can influence cellular energy metabolism.

Mechanistic Insights from Structure-Mechanism Relationship (SMR) Studies

Structure-activity relationship (SAR) studies have provided crucial insights into how the chemical structure of these pyrazole derivatives dictates their mechanism of action.

For HDAC Inhibition: SAR analyses revealed that (i) substituents on the N-1 position of the pyrazole ring lead to superior activity compared to those on the N-2 position, and (ii) the nature of functional groups on an N-1'-alkyl chain is critical, with carboxyl and hydroxyl groups being more favorable than alkyl groups. nih.gov

For Antidiabetic Activity: Modification studies on 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides highlighted that the N-hydrogens on the core pyrazole architecture are necessary for the activity related to PDX-1 activation and MG53 suppression.

These relationships underscore the importance of specific structural features for achieving desired molecular interactions and downstream cellular effects.

Protein Expression and Regulation Studies in Cellular Models

Derivatives of this compound have been shown to modulate the expression and regulation of key proteins in various cellular models.

In pancreatic β-cells, a lead antidiabetic compound was shown to increase insulin secretion, which was linked to the activation and likely increased expression or stability of the transcription factor PDX-1 .

In a model of acute liver injury, a selective HDAC6 inhibitor from this class not only inhibited the enzyme but also led to its degradation, demonstrating post-translational control. nih.govnih.gov This compound also showed strong inhibitory effects on the expression of inflammatory proteins such as TNF-α, IL-1β, and IL-6 . nih.govnih.gov

These findings illustrate that the mechanistic scope of this compound class extends beyond simple binding and inhibition to include the complex regulation of protein levels and stability within the cell.

Future Research Directions and Concluding Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of Pyrazole (B372694) Carboxamides

The three-dimensional structure of a molecule is critical to its biological function. Future research will increasingly focus on the precise control of stereochemistry in pyrazole carboxamides. The development of novel methods for asymmetric synthesis and stereoselective functionalization is paramount for creating enantiomerically pure compounds, which can exhibit improved potency and reduced side effects.

Recent breakthroughs in catalysis offer a glimpse into this future. The use of pyrazoleamides as "super-molecules" in diastereo- and enantioselective metal- and organocatalytic transformations has been highlighted as a promising strategy. researchgate.net These methods unlock reactions that are otherwise inaccessible for standard carboxylic acid derivatives, demonstrating the unique potential of the pyrazoleamide structure. researchgate.net Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the pyrazole core in a single step, bypassing the need for pre-functionalized starting materials. rawdatalibrary.netresearchgate.netrsc.org Strategies involving rhodium and copper catalysis have enabled the addition of various functional groups with high regioselectivity. organic-chemistry.org A notable development is the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, where the stereochemical outcome is controlled by the presence or absence of a silver carbonate catalyst. nih.gov Extending these advanced synthetic methodologies to the 3-phenyl-1H-pyrazole-5-carboxamide scaffold will be a key objective, enabling the creation of complex, chiral molecules with finely tuned biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazole carboxamides. These computational tools can analyze vast datasets to identify promising lead compounds, predict their pharmacological properties, and even elucidate their mechanisms of action, significantly accelerating the research and development pipeline. eurasianjournals.com

Computational chemistry has already become an indispensable tool for studying pyrazole derivatives. benthamdirect.comeurasianjournals.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are routinely used to predict the binding affinity of pyrazole derivatives to biological targets. benthamdirect.comeurasianjournals.com Future directions point towards leveraging more advanced ML algorithms to build predictive models with higher accuracy. eurasianjournals.com For instance, artificial neural networks (ANNs) have been successfully used to create QSAR models for predicting the antitumor activity of anthrapyrazoles, a related class of compounds. nih.gov These models can identify the most critical structural features influencing biological activity, thereby guiding the design of more potent analogues. nih.gov The application of such ML techniques can accelerate the discovery of new pyrazole derivatives with therapeutic potential while reducing the costs associated with traditional experimental screening. eurasianjournals.comchemmethod.com

Table 1: Application of AI and Machine Learning in Pyrazole Carboxamide Research

| Technique | Application | Potential Impact on this compound Research | References |

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large virtual libraries of pyrazole derivatives against specific biological targets. | Identification of novel hits with potentially high binding affinity for new therapeutic targets. | chemmethod.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to correlate chemical structure with biological activity. | Guide the rational design of derivatives with enhanced potency and selectivity. | benthamdirect.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and conformational changes of pyrazole compounds when interacting with targets. | Provide insights into the stability of the drug-receptor complex and the mechanism of binding. | benthamdirect.comeurasianjournals.com |

| Artificial Neural Networks (ANNs) & Deep Learning | Predict biological activity, toxicity, and pharmacokinetic profiles from structural data with high accuracy. | Accelerate lead optimization and prioritize compounds for synthesis and experimental testing. | eurasianjournals.comnih.gov |

| Mechanism Prediction | Analyze complex biological data to hypothesize how a compound exerts its therapeutic effect. | Elucidate the molecular pathways affected by pyrazole carboxamides, aiding in target validation. | eurasianjournals.com |

Exploration of Novel Biological Targets through High-Throughput Screening and Mechanistic Deconvolution

While pyrazole carboxamides are known to interact with certain targets, a vast landscape of potential biological interactions remains unexplored. High-throughput screening (HTS) of large, diverse libraries of pyrazole derivatives is a cornerstone strategy for identifying novel biological targets and uncovering new therapeutic applications. chemmethod.com This can be complemented by high-throughput virtual screening (HTVS), which uses computational power to analyze massive compound libraries in silico. chemmethod.com

Recent studies have successfully used HTVS to identify pyrazole-based inhibitors for cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com Other research has focused on developing pyrazole derivatives as inhibitors of CDK2, another important anticancer target. nih.gov Beyond cancer, pyrazole carboxamides have shown potential as insecticides by inducing apoptosis in insect neuronal cells. nih.gov Mechanistic studies revealed that this effect involves the mitochondrial pathway, marked by a decrease in mitochondrial membrane potential and an increase in caspase-3 activity. nih.govnih.gov This process of mechanistic deconvolution—unraveling the precise molecular steps through which a compound acts—is critical. For example, detailed proteomic analysis of a novel pyrazole carboxamide showed it could disrupt cell walls and affect multiple pathways in the mitochondria and endoplasmic reticulum of the fungus Rhizoctonia solani. nih.gov Future efforts will involve screening compounds like this compound against broader panels of enzymes, receptors, and cell lines to uncover new activities and then using mechanistic studies to understand how they work. nih.govacs.org

Table 2: Potential Biological Targets for Pyrazole Carboxamides

| Target Class | Specific Target Example | Therapeutic Area | Research Findings | References |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 8 (CDK8) | Oncology | Pyrazole derivatives identified as potent inhibitors, demonstrating anticancer activity. | chemmethod.comnih.gov |

| Mitochondrial Proteins | Succinate (B1194679) Dehydrogenase (SDH), Complex II & IV | Antifungal, Insecticidal | Inhibition of SDH is a known mechanism for commercial fungicides. Other pyrazoles induce apoptosis via mitochondrial pathways. | nih.govnih.govnih.gov |

| Immune System Components | Phagocytosis pathways | Autoimmune Disorders | Small molecule pyrazole inhibitors of phagocytosis were identified through screening for immune cytopenias. | acs.org |

| Bacterial Enzymes | Various | Infectious Diseases | Pyrazole libraries screened for activity against multidrug-resistant bacteria, particularly Staphylococcus species. | nih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Pyrazole derivatives show promise for inhibiting enzymes linked to cognitive decline in Alzheimer's disease. | eurekaselect.com |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Structural Characterization

The synthesis and characterization of novel this compound derivatives rely on a sophisticated suite of analytical techniques. Future advancements in this area will focus on developing methods for real-time reaction monitoring and more detailed structural elucidation, which are essential for optimizing synthetic processes and understanding structure-function relationships.

Currently, the characterization of newly synthesized pyrazole carboxamides is confirmed using a combination of spectroscopic methods, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (HRMS). researchgate.netnih.gov For unambiguous structural confirmation, single-crystal X-ray diffraction is an invaluable tool, providing precise data on bond lengths, angles, and the three-dimensional arrangement of atoms in the crystalline state. nih.gov Looking ahead, the development of novel fluorescent sensors based on the pyrazole scaffold offers an exciting avenue for real-time analysis. rsc.org Researchers have created pyrazole-based sensors that exhibit a "turn-off" fluorescent response in the presence of specific metal ions like Fe³⁺, allowing for their detection in real-world water samples. rsc.org Applying similar principles could lead to the creation of probes for monitoring the progress of pyrazole synthesis reactions in real time or for visualizing the distribution of pyrazole carboxamide compounds within biological systems.

Table 3: Analytical Techniques for the Study of Pyrazole Carboxamides

| Technique | Purpose | Key Information Provided | References |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Information on the chemical environment of hydrogen and carbon atoms, confirming the molecular framework. | nih.govnih.gov |

| Mass Spectrometry (HRMS) | Molecular Weight & Formula Determination | Precise mass-to-charge ratio, confirming the elemental composition of the synthesized compound. | nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Detection of characteristic vibrational frequencies for groups like C=O (amide) and N-H. | researchgate.netnih.gov |

| Single Crystal X-ray Diffraction | Definitive 3D Structure Determination | Provides exact atomic coordinates, bond lengths, and angles, confirming stereochemistry and conformation. | nih.gov |

| Density Functional Theory (DFT) | Computational Electronic Structure Analysis | Calculation of molecular orbitals (HOMO/LUMO) and prediction of electronic properties and reactivity. | researchgate.net |

| Fluorescence Spectroscopy | Real-Time Monitoring & Sensing | Development of pyrazole-based sensors that change fluorescence upon binding to an analyte, enabling real-time detection. | rsc.org |

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Computational Science

The most significant breakthroughs in the study of this compound and its derivatives will undoubtedly emerge from the convergence of multiple scientific disciplines. The synergy between chemistry, biology, and computational science creates a powerful research paradigm where discoveries in one field fuel advancements in the others. eurasianjournals.com

This interdisciplinary approach is already evident in current research. A typical modern drug discovery project on pyrazole derivatives involves chemists synthesizing novel compounds, biologists evaluating their activity against various cell lines and enzymes, and computational scientists building models to explain the results and predict the next generation of molecules. nih.govnih.govresearchgate.net For example, studies often combine the synthesis of new pyrazole-carboxamides with in vitro biological testing, molecular docking simulations to visualize binding modes, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions to assess drug-like properties. nih.govnih.gov

Future opportunities lie in deepening this integration. Imagine a closed-loop system where AI algorithms design novel pyrazole carboxamide structures based on predictive models. eurasianjournals.com These structures are then synthesized by automated robotic platforms (chemistry), immediately tested by high-throughput biological screening systems (biology), and the results are fed back into the AI model to refine its predictions for the next cycle. This approach would dramatically accelerate the discovery of compounds with desired properties. The study of mechanisms of action also benefits from this synergy, where proteomic and metabolomic data (biology) are analyzed with advanced computational tools to identify the targets and pathways affected by a compound, guiding chemists in designing derivatives with improved selectivity and efficacy. nih.gov The continued collaboration between these fields is essential to unlock the full therapeutic potential of the pyrazole carboxamide scaffold.

Q & A

Q. Basic Characterization

Q. Advanced Structural Elucidation

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., monoclinic crystal system with P21/n space group) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.12) .

How can researchers assess the biological activity of this compound derivatives?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., hydrophobic interactions with COX-2) .

- ADMET Profiling : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability .

How can structural modifications enhance the bioactivity of this compound?

Q. Advanced SAR Strategies

- Electron-Withdrawing Groups : Substituents like -CF₃ at the phenyl ring increase metabolic stability (t₁/₂ improved by 40%) .

- Heterocyclic Hybridization : Fusion with triazoles or isoxazoles enhances target selectivity (e.g., 10-fold higher affinity for mGluR5) .

What computational tools are used to model this compound interactions?

Q. Methodological Workflow

- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.2 eV) .

- MD Simulations : GROMACS simulates ligand-receptor dynamics (e.g., RMSD < 2 Å over 50 ns) .

How should researchers resolve contradictions in reported biological data for this compound?

Q. Data Reconciliation Strategies

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines vs. primary cultures) .

- Experimental Replication : Validate assays under controlled conditions (e.g., ATP levels in cytotoxicity assays) .

What methodologies address discrepancies between in vitro and in vivo efficacy?

Q. Advanced Translational Approaches

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations (Cmax ~1.2 µg/mL in rodent models) .

- Prodrug Design : Esterification of the carboxamide group improves oral bioavailability (AUC increased by 60%) .

How can the stability of this compound be evaluated under physiological conditions?

Q. Methodological Framework

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC (t₁/₂ > 24 hours at pH 7.4) .

- Thermal Analysis : DSC/TGA reveals decomposition onset at 220°C .

What are the best practices for designing enzyme inhibition studies with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.